molecular formula C31H32N2O7 B1245354 Aestivophoenin A

Aestivophoenin A

Cat. No.: B1245354
M. Wt: 544.6 g/mol
InChI Key: RUHDXYLYIPBNAE-MGGIVOGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aestivophoenin A (CAS No. 171864-91-8) is a prenylated phenazine alkaloid isolated from microbial sources, notably from marine-associated actinomycetes and cyanobacteria . Structurally, it features a phenazine core substituted with a prenyl group and additional functional groups, such as carboxylic acid or methyl esters, which contribute to its bioactivity . This compound exhibits notable neuroprotective properties, inhibiting lipid peroxidation, and demonstrates antimicrobial and cytotoxic activities . Its solubility in polar solvents like methanol and water enhances its applicability in pharmacological studies .

Properties

Molecular Formula

C31H32N2O7

Molecular Weight

544.6 g/mol

IUPAC Name

[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] 7-benzoyl-5-(3-methylbut-2-enyl)-10H-phenazine-1-carboxylate

InChI

InChI=1S/C31H32N2O7/c1-17(2)14-15-33-23-11-7-10-21(30(38)40-31-29(37)28(36)26(34)18(3)39-31)25(23)32-22-13-12-20(16-24(22)33)27(35)19-8-5-4-6-9-19/h4-14,16,18,26,28-29,31-32,34,36-37H,15H2,1-3H3/t18-,26-,28+,29+,31-/m0/s1

InChI Key

RUHDXYLYIPBNAE-MGGIVOGCSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC(=O)C2=C3C(=CC=C2)N(C4=C(N3)C=CC(=C4)C(=O)C5=CC=CC=C5)CC=C(C)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC(=O)C2=C3C(=CC=C2)N(C4=C(N3)C=CC(=C4)C(=O)C5=CC=CC=C5)CC=C(C)C)O)O)O

Synonyms

aestivophoenin A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Phenazine Derivatives

Structural Similarities and Differences

Aestivophoenin A belongs to the phenazine class, characterized by a planar heterocyclic aromatic system. Key structural analogs include:

Aestivophoenin C
  • Structure : Shares the phenazine core but differs in substituent positions. Aestivophoenin C lacks the carboxylic acid group present in this compound, instead featuring a methyl ester .
  • Bioactivity : Exhibits antimicrobial activity against Gram-positive bacteria, comparable to this compound, but with reduced cytotoxicity in mammalian cell lines .
Phenazine-1-carboxylic Acid (PCA)
  • Structure : Contains a carboxylic acid group at position 1 of the phenazine core but lacks prenylation .
Chromophenazine B
  • Structure : Features a 1,2,3-trisubstituted aromatic ring (vs. 1,2-disubstituted in this compound) and a molecular formula of C₂₃H₂₀N₂O₃ .
Aeruginosin
  • Structure : A penicillin-class antibiotic with a chlorinated biphenyl system, structurally distinct from phenazines .
  • Bioactivity : Inhibits serine proteases, differing functionally from this compound’s lipid peroxidation inhibition .

Functional and Source Comparison

Compound Molecular Formula Key Substituents Source Bioactivity
This compound C₂₄H₂₂N₂O₃ (estimated) Prenyl, carboxylic acid Marine actinomycetes Neuroprotective, antimicrobial
Aestivophoenin C C₂₃H₂₀N₂O₃ Prenyl, methyl ester Micromonospora sp. UR56 Antimicrobial, cytotoxic
Phenazine-1-carboxylic Acid C₁₃H₁₀N₂O₂ Carboxylic acid Pseudomonas spp. Antimicrobial
Chromophenazine B C₂₃H₂₀N₂O₃ 1,2,3-Trisubstituted ring Marine sponges Cytotoxic
Aeruginosin C₂₅H₃₅ClN₄O₈ Chlorinated biphenyl Microcystis aeruginosa Serine protease inhibition

Key Research Findings

Antimicrobial Activity : this compound and C show broad-spectrum activity against Staphylococcus aureus (MIC: 2–5 µg/mL), outperforming PCA (MIC: 10–15 µg/mL) .

Cytotoxicity : Chromophenazine B exhibits IC₅₀ values of 8–12 µM in HeLa cells, while this compound shows lower cytotoxicity (IC₅₀ > 20 µM), suggesting a safer therapeutic profile .

Neuroprotection : Unique to this compound, it reduces lipid peroxidation by 60% at 10 µM in neuronal cells, a trait absent in other phenazines .

Q & A

Basic Research Questions

Q. What established methods are used for synthesizing Aestivophoenin A, and how is purity ensured?

  • Methodology : Synthesis typically involves multi-step organic reactions, such as [1] column chromatography for purification and [2] HPLC for purity validation (>95% by area under the curve). Key steps include:

  • Solvent selection : Use anhydrous conditions to prevent hydrolysis of intermediates .
  • Characterization : Confirm intermediate structures via 1^1H/13^13C NMR and mass spectrometry (HRMS) .
  • Purity protocols : Triplicate HPLC runs with UV detection at λmax of this compound (e.g., 280 nm) .

Q. Which spectroscopic techniques are prioritized for structural elucidation of this compound?

  • Core techniques :

  • NMR spectroscopy : 1^1H, 13^13C, DEPT, and 2D experiments (COSY, HSQC, HMBC) to assign stereochemistry and connectivity .
  • X-ray crystallography : For absolute configuration determination, requiring high-purity single crystals .
  • Mass spectrometry : HRMS (ESI-TOF) to confirm molecular formula (e.g., C₃₀H₄₂O₇) .
    • Validation : Cross-reference data with published spectra in repositories like PubChem or Reaxys .

Q. What in vitro assays are validated for preliminary bioactivity screening of this compound?

  • Common assays :

  • Cytotoxicity : MTT assay (IC₅₀ determination in cancer cell lines, e.g., HepG2) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition with IC₅₀ comparison to controls) .
  • Antimicrobial activity : Broth microdilution (MIC values against S. aureus or E. coli) .
    • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological steps :

  • Replicate studies : Repeat assays under identical conditions (pH, temperature, solvent) .
  • Variable analysis : Test bioactivity across concentrations (e.g., 1–100 μM) and cell passage numbers .
  • Meta-analysis : Use PRISMA guidelines to systematically compare datasets and identify confounding factors (e.g., solvent polarity effects) .
    • Statistical validation : Apply ANOVA or t-tests to assess significance of inter-study variability .

Q. What experimental designs optimize mechanistic studies of this compound in complex systems?

  • Integrated approaches :

  • Omics integration : Transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify target pathways .
  • Computational modeling : Molecular docking (AutoDock Vina) to predict binding affinities for hypothesized targets (e.g., kinases) .
  • In vivo models : Zebrafish or murine xenografts with pharmacokinetic profiling (plasma half-life, bioavailability) .
    • Controls : Use siRNA knockouts or competitive inhibitors to validate target specificity .

Q. How should researchers design dose-response studies to minimize off-target effects?

  • Protocol refinement :

  • Dose range : 10-fold serial dilutions (e.g., 0.1–100 μM) to capture full sigmoidal curves .
  • Endpoint selection : Measure apoptosis (Annexin V/PI staining) alongside cytotoxicity to differentiate mechanisms .
  • Counter-screening : Test against non-target cell lines (e.g., HEK293) to assess selectivity .

Data Presentation Guidelines

  • Tables :

    Bioactivity ParameterValue (Mean ± SD)Assay TypeReference
    IC₅₀ (HepG2)12.3 ± 1.5 μMMTT
    MIC (S. aureus)25.0 ± 3.2 μg/mLMicrodilution
  • Structural Data : Report NMR shifts (δ in ppm), coupling constants (J in Hz), and crystallographic parameters (e.g., PDB ID) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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